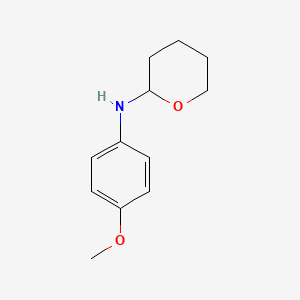

N-(4-Methoxyphenyl)oxan-2-amine

Description

Properties

CAS No. |

61862-54-2 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)oxan-2-amine |

InChI |

InChI=1S/C12H17NO2/c1-14-11-7-5-10(6-8-11)13-12-4-2-3-9-15-12/h5-8,12-13H,2-4,9H2,1H3 |

InChI Key |

ZYWOVZOQQDFJSB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2CCCCO2 |

Origin of Product |

United States |

Single Crystal X Ray Diffraction:if a Suitable Crystal of N 4 Methoxyphenyl Oxan 2 Amine Could Be Grown, This Technique Would Provide the Most Definitive Three Dimensional Structure of the Molecule in the Solid State, Including Bond Lengths, Bond Angles, and Stereochemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's chromophores—the parts of the molecule that absorb light. lumenlearning.com In this compound, the chromophore is the 4-methoxyphenylamino moiety.

The electronic transitions observed in the UV-Vis spectrum of organic molecules are typically π→π* and n→π* transitions. libretexts.org

π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with conjugated double bonds, such as the benzene (B151609) ring in the methoxyphenyl group. These transitions are generally high in intensity, with molar absorptivity (ε) values often exceeding 10,000 L·mol⁻¹·cm⁻¹. libretexts.org

n→π* Transitions: These transitions involve moving an electron from a non-bonding orbital (lone pair) to a π* antibonding orbital. youtube.com The nitrogen of the amino group and the oxygen of the methoxy (B1213986) group in this compound possess lone pairs of electrons, making n→π* transitions possible. These transitions are typically much weaker than π→π* transitions, with ε values generally less than 2,000 L·mol⁻¹·cm⁻¹. youtube.com

The anilino-type chromophore (an amine attached to a benzene ring) in this compound is expected to show characteristic absorption bands. The lone pair on the nitrogen atom interacts with the π-system of the benzene ring, as does the lone pair on the oxygen of the methoxy group. These auxochromic groups cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene.

Based on structurally related N-aryl compounds, the UV-Vis spectrum of this compound in a common solvent like methanol (B129727) would be expected to exhibit strong absorptions in the UV region. The primary π→π* transition, often referred to as the B-band (benzenoid), would likely appear at a longer wavelength due to the electronic contribution of the amino and methoxy substituents.

Table 1: Illustrative UV-Vis Absorption Data for this compound

This table presents hypothetical, yet scientifically plausible, UV-Vis absorption data for the title compound to illustrate the expected electronic transitions.

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Associated Structural Feature |

| π→π | ~240 | ~12,000 | Phenyl ring and conjugated substituents |

| π→π | ~295 | ~2,500 | Phenyl ring with auxochromic groups |

| n→π* | ~340 | ~150 | Non-bonding electrons on Nitrogen/Oxygen |

Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism)

This compound possesses a stereogenic center at the C2 position of the oxane ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-N-(4-Methoxyphenyl)oxan-2-amine and (S)-N-(4-Methoxyphenyl)oxan-2-amine. While standard spectroscopic techniques like NMR and mass spectrometry can confirm the connectivity of the atoms, they cannot distinguish between enantiomers.

Chiroptical spectroscopy, specifically Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An ECD spectrum plots this difference (Δε = ε_L - ε_R) against wavelength, resulting in positive or negative peaks known as Cotton effects.

The absolute configuration of a chiral molecule can be reliably assigned by comparing the experimental ECD spectrum with a theoretically calculated spectrum. semanticscholar.org This process involves:

Conformational Analysis: The first step is to perform a computational search for all stable conformers of both the (R) and (S) enantiomers. nih.gov

Spectrum Calculation: For each stable conformer, the ECD spectrum is calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT).

Boltzmann Averaging: The individual calculated spectra are averaged based on the predicted Boltzmann population of each conformer at a given temperature to generate the final theoretical ECD spectrum for each enantiomer.

Comparison: The experimental ECD spectrum of the synthesized sample is then compared to the calculated spectra for the (R) and (S) enantiomers. A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the sample. nih.gov

For this compound, the chromophore responsible for the ECD signal is the same N-(4-methoxyphenyl)amino group that gives rise to the UV-Vis absorption. The chiral C2 center perturbs the electronic transitions within this chromophore, leading to a characteristic ECD spectrum. The signs and magnitudes of the Cotton effects will be opposite for the two enantiomers. For example, if the (R)-enantiomer exhibits a positive Cotton effect around 295 nm, the (S)-enantiomer will show a negative Cotton effect of similar magnitude at the same wavelength.

Table 2: Illustrative Electronic Circular Dichroism (ECD) Data for this compound Enantiomers

This table provides a hypothetical representation of ECD data to illustrate how the spectra for the (R) and (S) enantiomers would be expected to differ, allowing for absolute configuration assignment.

| Wavelength (nm) | (R)-Enantiomer Cotton Effect (Δε) | (S)-Enantiomer Cotton Effect (Δε) |

| ~240 | +15.0 | -15.0 |

| ~295 | -5.0 | +5.0 |

Theoretical and Computational Chemistry Studies on N 4 Methoxyphenyl Oxan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Descriptors (e.g., HOMO-LUMO)

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov By approximating the electron density, DFT calculations can predict a molecule's geometry, stability, and reactivity. Key descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and likely to be more reactive. nih.gov For molecules containing aromatic amines and ether groups, such as N-(4-Methoxyphenyl)oxan-2-amine, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is often distributed over the aromatic system.

Table 1: Representative DFT-Calculated Electronic Properties for Aromatic Amines

| Property | Typical Value Range | Significance |

| HOMO Energy | -5.0 to -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Chemical reactivity and stability |

Note: These are typical values for similar molecules and the exact values for this compound would require specific calculations.

DFT can also be used to calculate other reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, which further characterize the molecule's behavior in chemical reactions. nih.gov

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of molecular energies and spectroscopic properties. For a molecule like this compound, ab initio calculations could be employed to obtain precise values for its heat of formation, bond dissociation energies, and to accurately predict its vibrational and electronic spectra. High-level ab initio methods are particularly valuable for benchmarking results from more approximate methods like DFT.

Conformation Analysis and Exploration of Potential Energy Surfaces

The flexible nature of the oxane ring and the rotatable bond connecting it to the methoxyphenyl group in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms. In a related compound, N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine, the dioxane ring was found to adopt a chair conformation. nih.gov It is highly probable that the oxane ring in this compound also prefers a chair conformation.

Computational methods can be used to explore the potential energy surface (PES) of the molecule, which maps the energy of the molecule as a function of its geometry. By locating the minima on the PES, the most stable conformers can be identified. The relative energies of these conformers determine their population at a given temperature.

Molecular Dynamics Simulations for Conformational Flexibility and Behavior in Solution

While quantum chemical calculations typically focus on isolated molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase, such as in a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational flexibility and intermolecular interactions over time.

For this compound, an MD simulation could reveal how the presence of a solvent affects its conformational preferences and the dynamics of the oxane ring. It would also provide insights into the solvation structure and the hydrogen bonding interactions between the amine group and solvent molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. epstem.net These predictions are based on the calculated electron density around each nucleus. By comparing the predicted shifts for different possible isomers or conformers with experimental data, the correct structure can be confirmed. It's important to note that the accuracy of predicted shifts can be influenced by the chosen computational method and the effects of the solvent. nih.gov

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy. dntb.gov.ua For this compound, characteristic vibrational modes would include N-H stretching, C-O-C stretching of the ether and oxane ring, and aromatic C-H bending.

UV-Vis Absorption: The UV-Vis absorption spectrum of a molecule is determined by the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a common method for predicting the wavelengths of maximum absorption (λmax). For this compound, the UV-Vis spectrum is expected to show absorptions arising from π-π* transitions within the aromatic ring. The position of these absorptions can be influenced by the substitution pattern and the solvent. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum | Parameter | Predicted Range/Value | Characteristic Functional Groups |

| ¹H NMR | Chemical Shift (δ) | 6.5-7.5 ppm | Aromatic protons |

| 3.5-4.5 ppm | Oxane ring protons | ||

| ~3.8 ppm | Methoxy (B1213986) protons | ||

| Variable | Amine proton | ||

| ¹³C NMR | Chemical Shift (δ) | 110-160 ppm | Aromatic carbons |

| 60-80 ppm | Oxane ring carbons | ||

| ~55 ppm | Methoxy carbon | ||

| IR | Wavenumber (cm⁻¹) | 3300-3500 cm⁻¹ | N-H stretch |

| 1200-1300 cm⁻¹ | Aryl C-O stretch | ||

| 1000-1100 cm⁻¹ | Oxane C-O-C stretch | ||

| UV-Vis | λmax | 220-290 nm | π-π* transitions |

Note: These are illustrative values based on typical ranges for the respective functional groups and require specific calculations for accurate prediction.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be used to study the detailed mechanism of chemical reactions involving this compound. By mapping the reaction pathway from reactants to products, key intermediates and transition states can be identified. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. ims.ac.jp

For example, in a reaction involving the amine group of this compound, computational methods could be used to model the approach of a reagent, the breaking and forming of bonds, and the geometry and energy of the transition state. Understanding the structure of the transition state is crucial for explaining the stereochemistry and regioselectivity of a reaction. Various computational methods exist to locate transition states, which are often challenging to characterize experimentally due to their transient nature. ims.ac.jpyoutube.com

Investigation of Solvent Effects on Electronic Structure and Reactivity

The chemical environment, particularly the solvent, can significantly modulate the electronic structure and, consequently, the reactivity of a molecule. For this compound, the presence of both a polar oxane ring and a methoxy-substituted aromatic system suggests a notable sensitivity to solvent polarity. Theoretical studies on similar molecules, such as anilines and anisoles, have demonstrated that solvent effects can be effectively modeled using computational methods like the Polarizable Continuum Model (PCM).

Computational investigations on related N-aryl sulfonamides have shown that the absorption frequencies can be correlated with solvent polarity using the Kamlet-Taft equation. nih.gov This solvatochromism arises from the differential stabilization of the ground and excited states by the solvent. For this compound, it is anticipated that polar solvents would lead to a bathochromic (red) shift in its UV-Vis absorption spectrum. This is because the excited state is often more polar than the ground state, and is thus stabilized to a greater extent by polar solvents.

The reactivity of this compound is also expected to be influenced by the solvent. For instance, the nitrogen lone pair's availability for chemical reactions can be affected by hydrogen bonding with protic solvents. Computational studies on aza-cis-decalin equilibria have revealed that in hydrogen-bonding solvents, the conformational preference can be altered due to the solvation of the nitrogen lone pair. rsc.org Similarly, the reactivity of the amine group in this compound would likely be moderated in protic solvents.

To illustrate the potential impact of solvents on the electronic properties of a molecule containing a methoxyphenyl group, the following table presents hypothetical data based on computational studies of related aromatic compounds.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

|---|---|---|

| n-Hexane | 1.88 | 285 |

| Chloroform | 4.81 | 290 |

| Acetonitrile | 37.5 | 298 |

| Water | 80.1 | 305 |

This table demonstrates a clear trend where an increase in solvent polarity leads to a red shift in the predicted maximum absorption wavelength, a phenomenon that would be expected for this compound.

Analysis of Intramolecular and Intermolecular Interactions

The three-dimensional structure and packing of this compound in condensed phases are dictated by a variety of intramolecular and intermolecular forces. Computational methods such as Density Functional Theory (DFT) and Atoms in Molecules (AIM) theory are invaluable for analyzing these weak interactions.

Intramolecular Interactions:

Within a single molecule of this compound, several intramolecular interactions can influence its conformation. A key interaction is the potential for an intramolecular hydrogen bond between the amine proton (N-H) and the oxygen atom of the oxane ring. The strength of such a hydrogen bond can be assessed computationally by analyzing the electron density at the bond critical point. Studies on o-hydroxy aryl Schiff bases have demonstrated the utility of AIM analysis in quantifying the strength of intramolecular hydrogen bonds. nih.gov

The conformation of the methoxy group relative to the phenyl ring is another critical aspect. The rotational barrier and preferred dihedral angle are influenced by steric and electronic effects. Theoretical studies on anisole (B1667542) have provided insights into the conformational preferences of the methoxy group.

Intermolecular Interactions:

In the solid state or in solution, molecules of this compound can interact with each other through various non-covalent forces. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these intermolecular contacts. For a molecule with similar functional groups, (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one, Hirshfeld analysis revealed the prevalence of H···H, H···O, and H···C interactions. nih.gov

For this compound, the following intermolecular interactions are anticipated:

N-H···O Hydrogen Bonds: The amine group can act as a hydrogen bond donor, while the oxygen atoms of the oxane ring and the methoxy group can act as acceptors. These are expected to be the strongest and most directional intermolecular interactions.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The binding energy of the anisole dimer, a model for such interactions, has been experimentally and theoretically determined. dntb.gov.ua

To provide a quantitative perspective on these interactions, the following table presents typical interaction energies for different types of non-covalent bonds found in analogous molecular systems, as determined by computational methods.

| Interaction Type | Model System | Calculated Interaction Energy (kcal/mol) | Reference Method |

|---|---|---|---|

| N-H···O Hydrogen Bond | Amide-Dimer | -5.0 to -8.0 | DFT/B3LYP |

| C-H···O Hydrogen Bond | Methane-Formaldehyde | -0.5 to -1.5 | MP2 |

| π-π Stacking | Benzene (B151609) Dimer | -2.0 to -3.0 | CCSD(T) |

| Anisole Dimer Binding Energy | Anisole Dimer | -5.6 (experimental) | - |

Note: The interaction energies are dependent on the specific geometry and computational method used.

Structure Activity Relationship Sar Studies and Molecular Design

Rational Design Principles for N-(4-Methoxyphenyl)oxan-2-amine Derivatives

The rational design of derivatives of this compound is a strategic process that begins with a known biological target or a lead compound. slideshare.net The core principle involves making targeted modifications to the molecule to enhance its interaction with the biological target, thereby improving its therapeutic effect. slideshare.net For the this compound scaffold, the design strategy can be broken down into several key areas of modification: the 4-methoxyphenyl (B3050149) ring, the oxane ring, and the amine linker.

Modification of the 4-Methoxyphenyl Ring: The methoxy (B1213986) group is a key feature, often providing crucial hydrogen bond accepting capabilities and influencing the electronic properties of the aromatic ring. beilstein-journals.org Design principles would involve exploring the effects of shifting the methoxy group to the ortho or meta positions, or replacing it with other electron-donating or electron-withdrawing groups to modulate activity. beilstein-journals.org

Modification of the Oxane Ring: The oxane ring provides a specific conformational constraint and can be involved in hydrophobic or hydrophilic interactions. Rational design would explore the impact of substituents on the oxane ring, or its replacement with other heterocyclic systems to alter physicochemical properties like solubility and membrane permeability.

Modification of the Amine Linker: The secondary amine is a potential hydrogen bond donor and can be crucial for anchoring the molecule within a biological target. Design strategies could include N-alkylation or N-acylation to probe the steric and electronic requirements of the binding site.

A successful example of rational design can be seen in the development of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, where a similar N-aryl structure was systematically modified to enhance anticancer activity. mdpi.com The inclusion of hydroxyl groups and a para-amino group on the aryl rings were found to be beneficial, highlighting the importance of strategically placed functional groups. mdpi.com

Systematic Exploration of Substituent Effects on Chemical Reactivity and Stereoselectivity

The chemical reactivity and stereoselectivity of reactions involving this compound are highly influenced by the electronic and steric nature of substituents. A systematic exploration of these effects is crucial for optimizing synthetic routes and for understanding how the molecule might interact with its biological target.

Substituent Effects on the Aryl Ring: The electron-donating nature of the 4-methoxy group can influence the nucleophilicity of the amine and the reactivity of the aromatic ring in electrophilic substitution reactions. Introducing electron-withdrawing groups, such as nitro or cyano groups, would be expected to decrease the electron density on the ring and the basicity of the amine. rsc.org The Hammett linear free energy relationship is a classical tool used to quantify these substituent effects on reaction rates and equilibria. nsf.gov

The following table illustrates how different substituents on an aromatic ring can influence the yield of a reaction, as demonstrated in the synthesis of phenylazopyrazole photoswitches. beilstein-journals.org This provides a model for how one might systematically study substituent effects on the synthesis of this compound derivatives.

| Substituent (para-position) | Yield (%) |

| -H | 85 |

| -Br | 80 |

| -NO2 | 75 |

| -OMe | 60 |

| -OH | 55 |

This table is illustrative and based on findings for a related class of compounds. The yields are hypothetical for the synthesis of this compound derivatives.

Investigation of Conformationally Restricted Analogues

The three-dimensional shape (conformation) of a molecule is critical for its biological activity. This compound has a degree of conformational flexibility around the C-N bonds. Investigating conformationally restricted analogues, where this flexibility is reduced, can provide valuable insights into the bioactive conformation – the specific shape the molecule adopts when it binds to its target.

Methods for investigating conformationally restricted analogues include:

Introduction of cyclic structures: Incorporating the amine linker into a new ring system can lock the relative orientation of the phenyl and oxane rings.

Introduction of bulky substituents: Adding large chemical groups can sterically hinder rotation around key bonds.

Computational analysis: Theoretical methods can be used to predict the stable conformations of different analogues. mdpi.comresearchgate.netsciforum.net

Computational Approaches to SAR (e.g., QSAR, Docking Studies)

Computational chemistry provides powerful tools for understanding SAR and for guiding the design of new molecules, complementing experimental work. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov For this compound derivatives, a QSAR model could be developed by synthesizing a library of analogues with varying substituents and measuring their biological activity. Physicochemical descriptors for each molecule (e.g., lipophilicity, electronic properties, steric parameters) would then be correlated with the activity data to generate a predictive model. nih.gov For instance, a QSAR study on N-arylanthranilic acids revealed that molecular shape parameters were the best predictors of anti-inflammatory activity. nih.gov

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. ajpp.inresearchgate.netimpactfactor.org If the three-dimensional structure of the target is known, this compound and its derivatives can be docked into the binding site to predict their binding affinity and to visualize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). This information can then be used to design new derivatives with improved binding. For example, docking studies of aryl sulfonamide derivatives as Mcl-1 inhibitors helped to explain the influence of structure and chirality on their inhibitory activity. qub.ac.uk

The following table shows hypothetical docking scores for a series of this compound derivatives against a target protein. A more negative score typically indicates a stronger predicted binding affinity.

| Derivative | Substituent on Phenyl Ring | Docking Score (kcal/mol) |

| 1 | 4-OCH3 (parent) | -7.5 |

| 2 | 4-OH | -7.8 |

| 3 | 4-Cl | -7.2 |

| 4 | 4-NO2 | -6.8 |

| 5 | 3-OCH3 | -7.1 |

This table is for illustrative purposes only.

Design of Molecular Probes for Specific Research Applications

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. nih.gov this compound could serve as a scaffold for the design of such probes. A fluorescent probe, for example, typically consists of a fluorophore (a fluorescent molecule), a linker, and a recognition motif that binds to the target of interest. nih.gov

To create a molecular probe from this compound, one could attach a fluorescent dye to a part of the molecule that is not essential for its biological activity. The choice of fluorophore would depend on the desired photophysical properties, such as the excitation and emission wavelengths. mdpi.com For instance, near-infrared (NIR) fluorescent probes are often used for in vivo imaging due to the deep tissue penetration of NIR light. mdpi.com

The design of such probes can be guided by SAR data to ensure that the addition of the fluorescent tag does not abolish the binding of the molecule to its target. These probes could then be used in fluorescence microscopy to visualize the subcellular localization of the target or in fluorescence-based assays to quantify its activity. The development of fluorescently labeled TAK-779 analogs serves as a good example of this approach, where a known bioactive molecule was modified to create a chemical probe. mdpi.com

Applications in Chemical Biology and Advanced Materials Research

Utilization as a Versatile Building Block in Complex Organic Synthesis

There is no available literature detailing the use of N-(4-Methoxyphenyl)oxan-2-amine as a building block in the synthesis of complex organic molecules. Its potential utility would depend on the reactivity of the secondary amine and the stability of the oxane ring under various reaction conditions.

Role in the Synthesis of Molecular Probes for Biological Systems

No studies have been published on the incorporation of this compound into molecular probes for imaging or sensing in biological systems.

Potential in the Development of Functional Materials with Tailored Properties

There is no research available on the integration of this compound into polymers or other materials to create functional materials with specific optical, electronic, or mechanical properties.

Studies on Molecular Recognition and Host-Guest Chemistry

No investigations into the molecular recognition capabilities of this compound or its role in host-guest chemistry have been documented.

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis Technologies

The synthesis of N-aryl cyclic amines, including structures similar to N-(4-methoxyphenyl)oxan-2-amine, is poised for a technological leap through the adoption of flow chemistry and automated synthesis. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. mdpi.comacs.orgnumberanalytics.com The high surface-area-to-volume ratio in microreactors enhances heat transfer, mitigating risks associated with thermal runaways and improving selectivity. mdpi.com

Automated synthesis platforms, when coupled with flow reactors, can accelerate the discovery and optimization of novel derivatives of this compound. These systems enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological or material science applications. acs.org For instance, the synthesis of an intermediate for the drug verubecestat (B560084) was significantly improved by switching to a flow process, which minimized side reactions by controlling mixing times. mdpi.com The modular nature of flow chemistry setups also allows for the integration of various synthetic steps, including reaction, work-up, and purification, into a continuous and efficient process. acs.orgnih.gov

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in the Context of this compound Synthesis |

| Precise Temperature Control | Improved selectivity in N-arylation reactions, minimizing by-product formation. mdpi.com |

| Enhanced Mixing | Overcoming mass transfer limitations, leading to faster and more complete reactions. mdpi.com |

| Safety | Safe handling of potentially hazardous reagents and exothermic reactions. mdpi.com |

| Scalability | Direct and reliable scale-up from laboratory to industrial production. acs.org |

| Automation | High-throughput screening and rapid library generation of derivatives. acs.org |

Development of Novel Catalytic Systems for Sustainable and Efficient Synthesis

The synthesis of N-aryl amines has been a focal point of catalytic research, with significant potential for application to this compound. Future research will likely concentrate on developing more sustainable and efficient catalytic systems that move beyond traditional palladium-based catalysts.

Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, represent a more cost-effective and environmentally benign alternative. mdpi.comresearchgate.net Recent advancements have focused on the development of highly active copper catalysts that can operate under milder conditions and with a broader substrate scope, including less reactive aryl chlorides. researchgate.net The use of inexpensive and abundant first-row transition metals like iron is also a growing area of interest for N-arylation reactions. nih.gov

Furthermore, the principles of green chemistry are driving the development of catalytic systems that operate in environmentally friendly solvents like water or are recoverable and reusable. researchgate.netacs.org For instance, a palladium cross-coupling approach for the synthesis of N-aryl-oxetanylamines has been successfully developed in water using a renewable feedstock surfactant. researchgate.net The exploration of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, is another promising avenue for creating more sustainable synthetic processes for this compound and its analogs. mdpi.com

Advanced Computational Tools for Predictive Modeling and Materials Design

Computational chemistry is set to play a pivotal role in accelerating the discovery and design of new materials and synthetic pathways involving this compound. Density Functional Theory (DFT) and other computational methods can be employed to investigate reaction mechanisms, predict reaction barriers, and understand the role of catalysts in synthetic transformations. mdpi.com For example, computational studies on base-catalyzed diaryl ether formation have provided insights into the energetics and mechanisms of such reactions, which can be analogous to the N-arylation process. mdpi.com

Molecular dynamics simulations can be utilized to explore the conformational space of molecules and their interactions with other species. mdpi.com This is particularly relevant for designing derivatives of this compound with specific binding properties or for understanding their behavior in different environments. For instance, molecular dynamics analysis has been used to suggest that cyclic polypropylene (B1209903) glycol ethers can act as crown ethers, binding cations. mdpi.com

Predictive modeling can also guide the design of materials with desired properties. By simulating the electronic and structural properties of polymers incorporating the this compound moiety, researchers can screen for candidates with specific optical, electronic, or responsive characteristics before their synthesis.

Exploration of Photo- and Electrochemistry for Novel Transformations

Photochemistry and electrochemistry offer unique and powerful methods for chemical synthesis, often proceeding under mild conditions and with high selectivity. rsc.orgresearchgate.net These techniques could unlock novel transformations for this compound and its derivatives.

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of N-aryl amines. rsc.orgresearchgate.net This method utilizes light energy to drive chemical reactions, often with high efficiency and functional group tolerance. rsc.orgresearchgate.net For example, the synthesis of N-aryl amines has been achieved through the photocatalytic dehydrogenation of allylic amines. rsc.orgresearchgate.net Furthermore, selective photochemical synthesis of primary and symmetric diarylamines has been demonstrated using a nickel-ammonia complex as both a nitrogen source and a catalyst. bohrium.com

Electrochemical methods provide another avenue for the synthesis and modification of molecules like this compound. The electrochemical oxidation of anisidine derivatives has been studied, providing insights into their redox behavior and potential for electropolymerization. nih.govnih.govrsc.org Electrosynthesis offers advantages such as process control and the use of cheaper instrumentation, making it an attractive alternative to traditional chemical synthesis. nih.gov

Table 2: Emerging Photo- and Electrochemical Applications

| Technique | Potential Application for this compound |

| Visible-Light Photoredox Catalysis | Mild and selective N-arylation reactions. rsc.orgresearchgate.net |

| Photochemical C-N Coupling | Direct amination of aryl halides. acs.org |

| Electropolymerization | Synthesis of conductive or responsive polymers. nih.gov |

| Electrochemical Oxidation | Investigation of redox properties and synthetic transformations. nih.gov |

Design of Responsive Molecular Architectures Based on this compound Core

The structural features of this compound, particularly the tertiary amine and the potential for modification, make it an attractive building block for the design of responsive or "smart" materials. These materials can change their properties in response to external stimuli such as pH, temperature, or light. researchgate.netrsc.org

Polymers containing tertiary amine moieties are known to exhibit thermo- and pH-responsive behavior. rsc.org The tertiary amine can be protonated in acidic conditions, leading to changes in solubility and conformation. rsc.org This property could be harnessed to create drug delivery systems that release their payload in the acidic environment of a tumor or specific cellular compartments. For example, polymers based on p-anisidine (B42471) have been investigated for their electropolymerization and pH-dependent properties. researchgate.net

The incorporation of the this compound unit into polymer backbones or as pendant groups could lead to the development of novel responsive hydrogels, nanoparticles, or coatings. mdpi.commdpi.com Furthermore, the aromatic ring and the ether linkage offer sites for the introduction of photo-responsive groups, enabling the creation of light-sensitive materials. The design of such responsive molecular architectures holds significant promise for applications in biomedicine, sensing, and soft robotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.